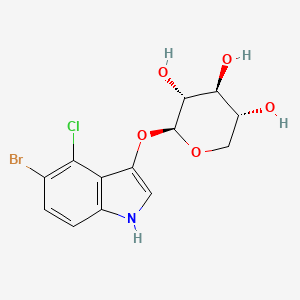![molecular formula C13H19NO2S B1272793 2-amino-4,5,6,7,8,9-hexahidrocicloocta[b]tiofeno-3-carboxilato de etilo CAS No. 40106-16-9](/img/structure/B1272793.png)
2-amino-4,5,6,7,8,9-hexahidrocicloocta[b]tiofeno-3-carboxilato de etilo
Descripción general
Descripción
Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate (EHAHCTC) is a cyclic compound that has been studied in recent years for its potential applications in scientific research. It is a member of the family of cyclic thiophene carboxylates, which are known for their unique properties and potential uses in a variety of fields. This compound has been studied for its ability to act as a catalyst in a variety of reactions, as well as its potential applications in biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
Bioprocesamiento
2-amino-4,5,6,7,8,9-hexahidrocicloocta[b]tiofeno-3-carboxilato de etilo: se utiliza en aplicaciones de bioprocesamiento, particularmente en la optimización de biorreactores y el desarrollo de vías biosintéticas. Su estabilidad química en diversas condiciones lo convierte en un compuesto valioso para mejorar la eficiencia de los sistemas de bioprocesamiento .
Cultivo celular y transfección
Este compuesto juega un papel en los medios de cultivo celular como suplemento para promover el crecimiento y la supervivencia celular. También se utiliza en protocolos de transfección donde ayuda en la transferencia eficiente de material genético a las células, lo cual es crucial para los estudios de expresión genética .
Terapia génica
En el campo de la terapia génica, This compound se está explorando como una posible molécula portadora. Su capacidad para atravesar las membranas celulares mientras transporta genes terapéuticos lo convierte en un candidato para sistemas de administración de genes no virales .
Cromatografía
La estructura única del compuesto le permite interactuar con varios analitos, lo que lo hace útil como fase estacionaria en cromatografía. Los investigadores lo utilizan para separar y purificar moléculas biológicas, lo cual es esencial para fines analíticos y preparativos .
Pruebas moleculares
En las pruebas moleculares, este derivado de tiofeno se utiliza como reactivo en ensayos que miden las actividades enzimáticas, las interacciones receptor-ligando y las propiedades de los ácidos nucleicos. Su reactividad contribuye al desarrollo de pruebas de diagnóstico más sensibles y precisas .
Síntesis farmacéutica
This compound: sirve como bloque de construcción en la síntesis de varios compuestos farmacéuticos. Su versatilidad en reacciones químicas permite la creación de una amplia gama de agentes terapéuticos, incluidos fármacos antivirales y medicamentos antiinflamatorios .
Mecanismo De Acción
Mode of Action
Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer , anti-inflammatory , and antimicrobial activities . The specific interactions between this compound and its targets that result in these effects are subjects of ongoing research.
Result of Action
Thiophene derivatives have been reported to exhibit various biological activities, including anticancer , anti-inflammatory , and antimicrobial effects .
Análisis Bioquímico
Biochemical Properties
Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity . These interactions are crucial for understanding the compound’s potential therapeutic effects.
Cellular Effects
The effects of Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell . These changes can impact various cellular functions, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their activity . This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound can also induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
The stability and degradation of Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate over time are important considerations in laboratory settings. Studies have shown that the compound remains stable under standard storage conditions, but it may degrade under extreme conditions such as high temperature or acidic pH . Long-term exposure to the compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression . These temporal effects are crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate vary with different dosages in animal models. Low doses of the compound have been shown to have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic activity and gene expression . At very high doses, the compound may exhibit toxic or adverse effects, including cellular damage and apoptosis . These dosage-dependent effects are important for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s effects on these pathways can lead to changes in the overall metabolic profile of the cell, including alterations in energy production and biosynthesis . Understanding these metabolic interactions is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness, as well as its potential side effects . Studying these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate exhibits specific subcellular localization patterns. It is often targeted to particular compartments or organelles within the cell, such as the nucleus or mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its site of action . The subcellular localization of the compound can influence its activity and function, making it an important factor in its biochemical analysis.
Propiedades
IUPAC Name |
ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-2-16-13(15)11-9-7-5-3-4-6-8-10(9)17-12(11)14/h2-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSABKNXVRORVFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387351 | |
| Record name | ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40106-16-9 | |
| Record name | ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272730.png)






